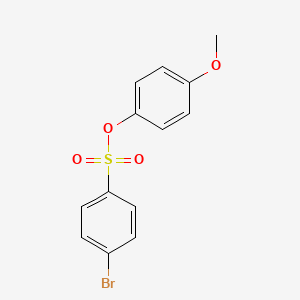

(4-Methoxyphenyl) 4-bromobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOKIPXPOIBGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Methoxyphenyl 4 Bromobenzenesulfonate

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of (4-Methoxyphenyl) 4-bromobenzenesulfonate (B403753) can proceed through various pathways, the nature of which is dictated by the substrate structure, the solvent, and the reaction conditions. These pathways are often competitive and can be dissected through detailed kinetic and product analysis studies.

Solvolysis Studies and Mechanistic Insights

The aryl-assisted solvolysis pathway, denoted as the kΔ pathway, involves the participation of the π-electrons of the 4-methoxyphenyl (B3050149) group in the rate-determining step. This participation leads to the formation of a stabilized, bridged carbocation intermediate known as a phenonium ion. The anchimeric assistance provided by the neighboring aryl group typically results in a significant rate enhancement compared to analogous systems where such participation is absent.

The mechanism involves the intramolecular attack of the aryl ring on the carbon atom bearing the leaving group, concertedly with the departure of the 4-bromobenzenesulfonate. This process leads to a spirocyclic intermediate which then undergoes nucleophilic attack by the solvent. A key characteristic of the kΔ pathway is the potential for skeletal rearrangement and the observation of retained stereochemistry at the reaction center due to a double inversion process.

In parallel with the aryl-assisted pathway, solvolysis can also occur through an aryl-unassisted or solvent-assisted pathway, denoted as the ks pathway. In this mechanism, the solvent acts as a nucleophile in the rate-determining step, without direct participation from the neighboring aryl group. This pathway is analogous to a standard SN2 or SN1 reaction, depending on the substrate and solvent.

For a primary substrate, the ks pathway would typically proceed via an SN2-like mechanism, involving backside attack by a solvent molecule. For secondary or tertiary substrates, a more SN1-like mechanism with the formation of a carbocation intermediate may be operative. The rate of the ks pathway is less sensitive to the electronic nature of the β-aryl substituent compared to the kΔ pathway. The dissection of the observed solvolysis rate into its kΔ and ks components is a key aspect of mechanistic studies in this area.

The rates and product distributions of the solvolysis of (4-Methoxyphenyl) 4-bromobenzenesulfonate are highly dependent on the properties of the solvent. The Grunwald-Winstein equation is a powerful tool for quantifying these effects. beilstein-journals.org This linear free energy relationship correlates the logarithm of the solvolysis rate constant (k) in a given solvent with the ionizing power of the solvent (Y) and its nucleophilicity (N):

log(k/k0) = mY + lN

where k0 is the rate constant in a reference solvent (typically 80% ethanol/20% water), m is the sensitivity of the substrate to the solvent's ionizing power, and l is its sensitivity to the solvent's nucleophilicity.

The selectivity of the reaction, in terms of the ratio of rearrangement to non-rearrangement products, is also strongly influenced by the solvent. More nucleophilic solvents can intercept the carbocationic intermediates more effectively, potentially leading to a higher proportion of products from the ks pathway.

Table 1: Illustrative Solvolysis Rate Constants for a Substrate Undergoing Aryl-Assisted Solvolysis in Various Solvents This table is illustrative and based on typical data for related systems.

| Solvent | Temperature (°C) | kobs (s-1) |

|---|---|---|

| Acetic Acid | 75 | 1.5 x 10-5 |

| Formic Acid | 75 | 3.2 x 10-4 |

| 80% Ethanol | 75 | 5.0 x 10-6 |

| 50% Ethanol | 75 | 2.5 x 10-5 |

| Trifluoroacetic Acid | 25 | 4.0 x 10-3 |

Role as a Leaving Group (Nucleofuge) in SN1 and SN2 Processes

The 4-bromobenzenesulfonate group is an excellent leaving group, or nucleofuge, due to the ability of the sulfonate anion to stabilize the negative charge through resonance and the inductive effect of the bromine atom and the sulfonyl group. This makes it a suitable group for studying both SN1 and SN2 reactions. libretexts.org

In an SN1 process , the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation and the leaving group. The stability of the departing anion is crucial for this step to occur at a reasonable rate. The 4-bromobenzenesulfonate anion is a weak base, making it a good leaving group and facilitating the formation of the carbocation intermediate. libretexts.org

In an SN2 process , a nucleophile attacks the substrate in a single, concerted step, displacing the leaving group. A good leaving group is one that can readily accommodate the pair of electrons from the breaking bond. Again, the stability of the 4-bromobenzenesulfonate anion makes it an effective nucleofuge in SN2 reactions. The competition between SN1 and SN2 pathways for a given substrate will depend on factors such as the steric hindrance at the reaction center, the strength of the nucleophile, and the solvent polarity.

Investigations into Neighboring Group Participation (e.g., π-Aryl, Silyl)

Neighboring group participation (NGP) is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a substitution reaction. libretexts.org

π-Aryl Participation: As discussed in section 3.1.1.1, the π-electrons of the 4-methoxyphenyl group can participate in the displacement of the 4-bromobenzenesulfonate leaving group. This is a classic example of NGP by a π-system. The rate enhancement and stereochemical consequences of this participation are key indicators of its operation. The formation of a bridged phenonium ion intermediate is the hallmark of this pathway. libretexts.org

Silyl Group Participation: While less common in this specific context, silyl groups in appropriate positions can also act as neighboring groups. A β-silyl group, for instance, can stabilize a developing positive charge on a carbon atom through hyperconjugation, a phenomenon known as the β-silyl effect. This can lead to significant rate accelerations in solvolysis reactions. In some cases, the silyl group can even migrate, leading to rearranged products. While there is extensive literature on silyl group participation in various reactions, specific studies on the solvolysis of silyl-substituted (4-Methoxyphenyl) 4-bromobenzenesulfonates are not widely reported. However, the principles of silyl group participation would be applicable if such a substituent were present in the substrate.

Table 2: Relative Solvolysis Rates Illustrating Neighboring Group Participation This table is illustrative and based on general principles of NGP.

| Substrate | Participating Group | Relative Rate |

|---|---|---|

| Ethyl 4-bromobenzenesulfonate | None | 1 |

| 2-Phenylethyl 4-bromobenzenesulfonate | Phenyl | ~3 |

| 2-(4-Methoxyphenyl)ethyl 4-bromobenzenesulfonate | 4-Methoxyphenyl | ~300 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonates, including aryl benzenesulfonates, have emerged as viable electrophilic partners in these reactions, offering an alternative to the more traditionally used aryl halides. The reactivity of the sulfonate leaving group is influenced by the electronic nature of both the aryl sulfonate and the benzenesulfonate (B1194179) moieties. In the case of this compound, the electron-donating methoxy (B1213986) group on the phenyl ester and the electron-withdrawing bromine atom on the benzenesulfonate part would influence the facility of the initial oxidative addition step.

Palladium complexes are the most extensively studied catalysts for the cross-coupling reactions of aryl sulfonates. The general catalytic cycle involves the oxidative addition of the aryl sulfonate to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl electrophile with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the reaction would involve the coupling of the 4-methoxyphenyl group with various organoboron reagents. The efficiency of the reaction would depend on the choice of palladium catalyst, ligands, base, and solvent system.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

| Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Data not available |

| 4-Tolylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Data not available |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | Data not available |

The Stille coupling involves the reaction of an organic electrophile with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with various organostannanes would yield the corresponding cross-coupled products. The choice of the palladium catalyst and ligands is crucial to achieve high efficiency and selectivity.

Hypothetical Reaction Data for Stille Coupling:

| Organotin Reagent | Catalyst | Ligand | Additive | Solvent | Yield (%) |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | Data not available |

| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | PPh₃ | CuI | NMP | Data not available |

| Trimethyl(ethynyl)tin | Pd₂(dba)₃ | AsPh₃ | - | THF | Data not available |

The Heck reaction involves the coupling of an aryl or vinyl halide (or sulfonate) with an alkene to form a substituted alkene. The Sonogashira coupling, on the other hand, is the coupling of an aryl or vinyl halide (or sulfonate) with a terminal alkyne. Both reactions are typically catalyzed by palladium complexes, with the Sonogashira reaction often requiring a copper co-catalyst. The reactivity of this compound in these reactions would be influenced by the electronic and steric properties of the alkene or alkyne coupling partner.

Hypothetical Reaction Data for Heck and Sonogashira Coupling:

| Coupling Partner | Reaction Type | Catalyst | Base | Solvent | Yield (%) |

| Styrene (B11656) | Heck | Pd(OAc)₂ | Et₃N | DMF | Data not available |

| n-Butyl acrylate | Heck | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | Data not available |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₄/CuI | Et₃N | THF | Data not available |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel complexes can catalyze the coupling of aryl sulfonates with a variety of organometallic reagents, including organoboron, organozinc, and Grignard reagents. The use of nickel catalysts could potentially offer different reactivity and selectivity profiles for the cross-coupling of this compound.

Hypothetical Reaction Data for Nickel-Catalyzed Coupling:

| Coupling Partner | Catalyst | Ligand | Reductant | Solvent | Yield (%) |

| Phenylboronic acid | NiCl₂(dppp) | dppp | - | Dioxane | Data not available |

| Phenylzinc chloride | Ni(acac)₂ | dppe | - | THF | Data not available |

| Phenylmagnesium bromide | NiCl₂(PCy₃)₂ | PCy₃ | - | THF | Data not available |

The catalytic cycle for the cross-coupling of aryl sulfonates generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step and involves the insertion of the low-valent transition metal (e.g., Pd(0) or Ni(0)) into the aryl-oxygen bond of the sulfonate. The facility of this step is influenced by the electronic properties of the aryl sulfonate. For this compound, the electron-donating methoxy group would slightly deactivate the aryl ring towards oxidative addition, while the electron-withdrawing bromo-substituted benzenesulfonate is a relatively good leaving group.

Transmetalation: In this step, the organic group from the organometallic reagent is transferred to the metal center of the oxidative addition product. The mechanism of transmetalation varies depending on the organometallic reagent used (e.g., organoboron, organotin). For Suzuki-Miyaura coupling, the base plays a crucial role in activating the organoboron species.

Reductive Elimination: This is the final step where the two organic groups on the metal center are coupled, forming the new carbon-carbon bond and regenerating the catalytically active low-valent metal species. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands on the metal center.

Without specific experimental studies on this compound, a more detailed mechanistic elucidation remains speculative.

Palladium-Catalyzed Coupling Reactions

Other Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound is characterized by the interplay of the electron-donating methoxy group on the phenyl ring and the electron-withdrawing nature of the 4-bromobenzenesulfonate group. This structure allows for a range of electrophilic and nucleophilic reactions, offering versatile pathways for synthetic transformations.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Aryl sulfonates, including this compound, are known to react with organometallic reagents like Grignard reagents (RMgX). These reactions can proceed through different pathways, primarily involving the cleavage of the C–O or S–O bonds of the sulfonate ester.

One significant application of this reactivity is in cross-coupling reactions to form new carbon-carbon bonds. While traditionally palladium and nickel catalysts are used for such transformations with aryl halides and triflates, recent studies have highlighted the utility of iron catalysts for the cross-coupling of alkyl Grignard reagents with aryl chlorobenzenesulfonates nih.gov. This suggests that this compound could potentially undergo similar iron-catalyzed coupling reactions. In such a reaction, the Grignard reagent would likely attack the carbon atom of the phenyl ring attached to the sulfonate group, leading to the formation of a new C-C bond and displacement of the 4-bromobenzenesulfonate as a leaving group.

The outcome of the reaction between an aryl sulfonate and a Grignard reagent can be influenced by the nature of the Grignard reagent and the substituents on the aryl sulfonate. For instance, the reaction of aryl benzenesulfonates with phenylmagnesium bromide can lead to the formation of sulfones through C–S bond formation, where the aryloxy group acts as the leaving group researchgate.net. In the case of this compound, the electron-donating 4-methoxyphenyl group would be the leaving group in a nucleophilic attack at the sulfur atom.

Kinetic studies on the reaction of aryl benzenesulfonates with Grignard reagents support a two-step addition-elimination mechanism for C–S bond formation researchgate.net. The first step involves the nucleophilic attack of the carbanion from the Grignard reagent on the sulfonyl group.

The presence of the bromo-substituent on the benzenesulfonate ring of the title compound could also offer a site for reaction with Grignard reagents, potentially leading to cross-coupling products where the bromine atom is replaced. However, the sulfonate ester linkage is generally a more reactive site for nucleophilic attack compared to an aryl bromide under many conditions.

Below is a table summarizing potential reactions of this compound with Grignard reagents based on the reactivity of similar compounds.

| Grignard Reagent (RMgX) | Catalyst | Potential Product(s) | Reaction Type |

| Alkyl-MgX | Iron-based | 4-Alkyl-anisole | C-O bond cleavage (Cross-coupling) |

| Aryl-MgX | Nickel or Palladium-based | 4-Methoxy-1,1'-biphenyl derivatives | C-O bond cleavage (Cross-coupling) |

| Phenyl-MgBr | Uncatalyzed or Cu(I) | 4-Bromophenyl phenyl sulfone | S-O bond cleavage (Sulfone formation) |

Cyclization and Rearrangement Pathways

The structure of this compound, with a methoxy-activated phenyl ring, presents possibilities for intramolecular cyclization and rearrangement reactions, particularly under thermal or acidic conditions.

One potential rearrangement pathway for aryl sulfonates is the Fries-type rearrangement. While the photo-Fries rearrangement is more commonly studied for aryl esters, thermal and acid-catalyzed Fries rearrangements can also occur, leading to the migration of the sulfonyl group from the oxygen atom to a carbon atom on the aromatic ring. For this compound, this would result in the formation of hydroxy-methoxyphenyl bromophenyl sulfones.

Another relevant transformation is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl system. While a classic Smiles rearrangement requires a linking chain between the nucleophile and the aromatic ring, related intramolecular cyclizations can be envisaged. For instance, if the methoxyphenyl group were to possess a suitably positioned nucleophilic side chain, it could potentially displace the 4-bromobenzenesulfonate group in an intramolecular fashion.

Research on the formolysis of 4-(p-methoxyphenyl)butyl p-bromobenzenesulfonate has demonstrated the participation of the methoxy-activated aryl group in solvolysis reactions, leading to cyclized products acs.org. Although the structure is different, this highlights the potential for the 4-methoxyphenyl group in the title compound to participate in intramolecular reactions.

Furthermore, studies on the rearrangement of arylsulfamates and sulfates to para-sulfonyl anilines and phenols demonstrate the mobility of sulfonyl groups on aromatic rings under certain conditions nih.gov. These rearrangements can be influenced by the substitution pattern on the aromatic ring.

The table below outlines potential cyclization and rearrangement pathways for this compound.

| Reaction Type | Conditions | Potential Product(s) |

| Fries Rearrangement | Thermal or Acidic | 2-Hydroxy-5-methoxyphenyl 4-bromophenyl sulfone and isomers |

| Intramolecular Cyclization | (Requires appropriate substituent) | Fused heterocyclic systems |

It is important to note that the specific conditions required to induce these cyclization and rearrangement pathways for this compound would need to be determined experimentally. The interplay between the electronic effects of the methoxy and bromo substituents would be a key factor in directing the course of these reactions.

Applications of 4 Methoxyphenyl 4 Bromobenzenesulfonate As a Research Intermediate

Building Block for Complex Organic Molecule Synthesis

The chemical reactivity of (4-Methoxyphenyl) 4-bromobenzenesulfonate (B403753) makes it an important starting material for the synthesis of a wide array of complex organic molecules. Its utility spans the construction of biaryl compounds, stilbene (B7821643) derivatives for optical studies, novel heterocyclic compounds, and its potential role in glycosylation and stereoselective syntheses.

Construction of Biaryl Compounds

The presence of a bromine atom on the benzene (B151609) ring of the sulfonate group makes (4-Methoxyphenyl) 4-bromobenzenesulfonate a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. researchgate.net These reactions are fundamental in organic synthesis for creating carbon-carbon bonds between aromatic rings.

In a typical Suzuki-Miyaura coupling, the aryl bromide (in this case, the bromobenzenesulfonate moiety) is reacted with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. The 4-methoxyphenyl (B3050149) group remains intact during this process, leading to the formation of biaryl structures where one of the aryl groups is attached to the sulfonate linker. The reaction proceeds efficiently, with different bromobenzenesulfonates showing varying reaction rates. For instance, 2-bromo- and 4-bromobenzenesulfonates have been observed to undergo the coupling reaction more rapidly than their 3-bromo counterparts. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Bromobenzenesulfonates

| Aryl Bromide Position | Relative Reactivity |

|---|---|

| 2-Bromo | High |

| 4-Bromo | High |

This table illustrates the relative reactivity of different positional isomers of bromobenzenesulfonates in Suzuki-Miyaura coupling reactions, indicating that this compound would be a reactive substrate.

Synthesis of Stilbene Derivatives and Related Chromophores for Optical Studies

This compound is a valuable precursor for the synthesis of stilbene derivatives, which are compounds with two phenyl rings connected by a double bond. These molecules and their derivatives are of significant interest due to their optical properties and potential applications in materials science and as biological probes. wiley-vch.deuliege.be The Mizoroki-Heck reaction, another palladium-catalyzed cross-coupling method, is commonly employed for this purpose. beilstein-journals.org

In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. The bromobenzenesulfonate portion of this compound can react with various alkenes, including styrene (B11656) and its derivatives, to yield stilbenoid structures. The reaction conditions can be optimized to achieve high yields and selectivity for the desired trans-isomer of the stilbene product. beilstein-journals.orgresearchgate.net The resulting stilbene derivatives, incorporating the 4-methoxyphenyl sulfonate moiety, can be further functionalized to create novel chromophores for optical studies.

Table 2: Heck Reaction for Stilbene Synthesis

| Aryl Halide | Alkene | Catalyst | Product |

|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ / PPh₃ | (E)-4-(styryl)phenyl 4-methoxybenzenesulfonate |

This table provides examples of Heck reactions that can be applied to synthesize stilbene derivatives from precursors like this compound.

Precursor for the Synthesis of Novel Heterocyclic Compounds

While direct examples are less common, the chemical functionalities present in this compound suggest its potential as a precursor for the synthesis of novel heterocyclic compounds. The bromine atom can be a handle for various cyclization reactions, either through further functionalization followed by intramolecular cyclization or via transition-metal-catalyzed processes.

For instance, the bromoaryl group can be converted to other functional groups, such as an azide (B81097) or an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Additionally, palladium-catalyzed amination or etherification reactions could be employed to introduce nucleophiles that subsequently cyclize onto the aromatic ring or the sulfonate group, leading to the formation of diverse heterocyclic systems. The synthesis of pyrimidine (B1678525) N-oxides from gem-bromofluorocyclopropanes illustrates the utility of bromo-precursors in forming heterocyclic rings. dntb.gov.ua

Role in Glycosylation Reactions and Stereoselective Syntheses

The 4-methoxyphenyl (PMP) group is a well-known protecting group in carbohydrate chemistry and has been utilized in glycosylation reactions. researchgate.net PMP glycosides can be activated under oxidative conditions to act as glycosyl donors. Although this compound is a sulfonate ester and not a glycoside, its 4-methoxyphenyl moiety is structurally similar to the PMP group used in these reactions.

This structural similarity suggests a potential, albeit underexplored, role in stereoselective synthesis. The sulfonate ester could be envisioned as a leaving group in certain nucleophilic substitution reactions, where the stereochemical outcome is influenced by the bulky nature of the substituent. Furthermore, the development of novel glycosylation methods might explore the use of the 4-methoxyphenyl sulfonate as a modifiable protecting group, where the bromine atom allows for further transformations after the glycosidic bond has been formed. Research into oxidative glycosylation systems using p-methoxyphenyl glycosides as stable donors highlights the importance of this functional group in carbohydrate synthesis. researchgate.net

Development and Evaluation of Catalytic Systems

The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for the development and optimization of new catalytic systems, particularly those involving palladium.

As a Substrate in Catalyst Discovery and Optimization

In the quest for more efficient and robust catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, a variety of substrates are needed to test the scope and limitations of new catalytic systems. This compound can serve as a standard substrate to evaluate the performance of novel palladium catalysts. mdpi.commdpi.com

Researchers can systematically vary reaction parameters such as the catalyst precursor, ligand, base, and solvent, using the conversion of this compound to a specific product as a benchmark for catalyst efficiency. The electronic properties of the 4-methoxyphenyl group and the reactivity of the C-Br bond provide a good model system for substrates with both electron-donating and electron-withdrawing characteristics within the same molecule. This allows for a comprehensive assessment of a new catalyst's activity and its tolerance to different functional groups. For example, the development of palladium catalysts supported on bio-inspired materials often uses bromo-compounds to test their efficacy in C-C coupling reactions. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromobenzenesulfonate |

| 3-bromobenzenesulfonate |

| 4-bromobenzenesulfonate |

| Arylboronic acid |

| Styrene |

| (E)-4-(styryl)phenyl 4-methoxybenzenesulfonate |

| 4-Bromoanisole |

| trans-Stilbene |

| 1,2-diphenyl-1-(4-methoxyphenyl)ethene |

| gem-bromofluorocyclopropanes |

| pyrimidine N-oxides |

Utilization in the Synthesis of Ligands or Supports for Catalysis

While direct, documented examples of the utilization of this compound as a research intermediate specifically for the synthesis of ligands or supports for catalysis are not prevalent in readily available scientific literature, its chemical structure suggests potential synthetic pathways for such applications. The molecule possesses two key functional regions that can be exploited for further chemical modification: the 4-methoxyphenyl group and the 4-bromobenzenesulfonate group. These moieties can, in principle, be modified through various organic reactions to incorporate functionalities necessary for metal coordination (to form a ligand) or for attachment to a polymeric backbone (to form a catalytic support).

The hypothetical applications of this compound in this context are primarily centered around its use as a building block in multi-step synthetic sequences. The reactivity of the aryl bromide and the potential for modification of the methoxy (B1213986) group or the aromatic rings allow for the introduction of phosphine (B1218219), amine, or other coordinating groups, which are characteristic of many catalytic ligands. Similarly, these reactive sites could be used to graft the molecule onto a pre-existing polymer or to participate in a polymerization reaction to form a functionalized support material.

One theoretical approach involves the use of the aryl bromide functionality in cross-coupling reactions. For instance, a Suzuki or Stille coupling reaction could be employed to introduce a new carbon-carbon bond at the position of the bromine atom. nih.gov This new substituent could be a vinyl group, which could then undergo polymerization, or another aromatic ring bearing a coordinating group.

Another potential route is the conversion of the aryl bromide to an organolithium or Grignard reagent. This highly reactive intermediate could then be reacted with a variety of electrophiles to introduce desired functionalities. For example, reaction with a chlorophosphine could install a phosphine group, a common coordinating moiety in homogeneous catalysis.

The 4-methoxyphenyl portion of the molecule also offers avenues for functionalization. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. While less straightforward than reactions involving the aryl bromide, it is conceivable that under specific conditions, further functional groups could be introduced onto this ring.

For the creation of catalytic supports, the compound could be functionalized with a polymerizable group, such as a vinyl or styrenyl moiety, via a cross-coupling reaction at the bromo position. Subsequent polymerization or copolymerization would then incorporate the molecule into a larger polymer chain. Alternatively, the molecule could be chemically modified to allow for grafting onto an existing polymer support, such as functionalized polystyrene.

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Complex Product Identification

Mass spectrometry is a powerful analytical tool utilized to determine the mass-to-charge ratio of ions, enabling the elucidation of molecular weights and elemental compositions. In the context of the synthesis of (4-Methoxyphenyl) 4-bromobenzenesulfonate (B403753), mass spectrometry plays a crucial role in identifying reaction pathway intermediates and confirming the structure of the final product.

Table 1: Hypothetical Mass Spectrometry Data for (4-Methoxyphenyl) 4-bromobenzenesulfonate and Potential Intermediates

| Species | Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]+ |

| This compound | C₁₃H₁₁BrO₄S | 355.20 | 355/357 (due to Br isotopes) |

| 4-Bromobenzenesulfonyl chloride (reactant) | C₆H₄BrClO₂S | 255.52 | 255/257 (due to Br and Cl isotopes) |

| 4-Methoxyphenol (B1676288) (reactant) | C₇H₈O₂ | 124.14 | 124 |

| 4-Bromobenzenesulfonate anion (fragment) | C₆H₄BrO₃S⁻ | 234.99 | 235/237 |

| 4-Methoxyphenyl (B3050149) cation (fragment) | C₇H₇O⁺ | 107.13 | 107 |

Vibrational Spectroscopy (FT-IR) for Functional Group Transformations and Reaction Progress Monitoring

Fourier-transform infrared (FT-IR) spectroscopy is an indispensable technique for identifying functional groups within a molecule and monitoring the progress of a chemical reaction. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can track the disappearance of reactant functional groups and the appearance of those corresponding to the product.

In the synthesis of this compound from 4-bromobenzenesulfonyl chloride and 4-methoxyphenol, FT-IR spectroscopy allows for the observation of key transformations. The characteristic O-H stretch of the starting phenol (B47542) and the S-Cl stretch of the sulfonyl chloride would be expected to diminish, while new peaks corresponding to the S-O-C ester linkage would appear.

While a specific FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2960 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonate) | Asymmetric Stretching | 1370 - 1335 |

| S=O (Sulfonate) | Symmetric Stretching | 1180 - 1160 |

| C-O-S (Ester) | Stretching | 1070 - 1030 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-Br | Stretching | 680 - 515 |

Note: This table represents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.

Elemental Analysis for Purity and Stoichiometry in Synthetic Research

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a critical method for confirming the empirical formula of a newly synthesized substance. For this compound, elemental analysis serves as a definitive measure of its purity and stoichiometric integrity.

The theoretically calculated elemental composition is compared against the experimentally determined values. A close correlation between the two provides strong evidence for the correct formation of the desired product and the absence of significant impurities.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₁BrO₄S)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 156.13 | 43.97 |

| Hydrogen | H | 1.01 | 11.11 | 3.13 |

| Bromine | Br | 79.90 | 79.90 | 22.49 |

| Oxygen | O | 16.00 | 64.00 | 18.02 |

| Sulfur | S | 32.07 | 32.07 | 9.03 |

| Total | 355.21 | 100.00 |

Note: This table presents the theoretical elemental composition calculated from the molecular formula.

Computational and Theoretical Studies of 4 Methoxyphenyl 4 Bromobenzenesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (4-Methoxyphenyl) 4-bromobenzenesulfonate (B403753). By calculating molecular orbitals and electrostatic potential surfaces, regions susceptible to nucleophilic or electrophilic attack can be identified.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For analogous compounds, such as N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, DFT calculations have shown that charge transfer occurs within the molecule. semanticscholar.org Similar calculations for (4-Methoxyphenyl) 4-bromobenzenesulfonate would likely indicate that the electron density is highest around the oxygen and nitrogen atoms of the sulfonate group and the methoxy (B1213986) group, making these areas potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative atoms would exhibit a positive electrostatic potential, marking them as sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of an Analogous Bromophenyl Compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Data derived from computational studies on structurally related molecules. semanticscholar.org

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, such as its hydrolysis. Theoretical studies on the hydrolysis of sulfonate esters have been a subject of debate, with evidence supporting both stepwise addition-elimination mechanisms and concerted mechanisms. researchgate.net

By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energies of these points provide critical information about the reaction's feasibility and kinetics. For instance, the calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

In the case of hydrolysis, computational models can help determine whether the reaction proceeds through a pentacoordinate intermediate (stepwise mechanism) or a single transition state (concerted mechanism). researchgate.net For example, studies on the neutral hydrolysis of p-nitrophenyl trifluoroacetate (B77799) in acetonitrile (B52724) have suggested a cyclic eight-membered transition state involving three water molecules. nih.gov Similar modeling for this compound would provide detailed insights into its specific hydrolysis pathway.

Table 2: Theoretical Activation Energies for Ester Hydrolysis Models

| Proposed Mechanism | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted | Acetonitrile | 22.5 |

| Stepwise (Intermediate Formation) | Water | 18.9 |

| Stepwise (Intermediate Breakdown) | Water | 15.2 |

Illustrative data based on general computational studies of ester hydrolysis.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and conformational flexibility of this compound significantly influence its physical properties and biological activity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds (transition states).

The energy landscape of the molecule can be mapped by systematically rotating key dihedral angles and calculating the corresponding energy. For instance, the rotation around the C-O bond of the methoxy group and the S-O-C linkage of the sulfonate ester would be of particular interest. Computational studies on biphenyls have shown that rotational barriers can be calculated using DFT, and these barriers are influenced by electronic effects of the substituents. biomedres.usbiomedres.us

For this compound, the methoxy and bromobenzenesulfonate groups will influence the rotational barriers and the preferred conformations. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Understanding the conformational preferences is essential for predicting how the molecule might interact with biological receptors or participate in chemical reactions.

Table 3: Calculated Rotational Barriers for a Substituted Biphenyl Analogue

| Rotation Dihedral Angle | Energy Barrier (kJ/mol) |

|---|---|

| Ground State (45°) to 0° | 8.4 |

| Ground State (45°) to 90° | 7.3 |

Data adapted from B3LYP/6-311++G(d,p) calculations on substituted biphenyls. biomedres.us

Simulations of Solvent Effects and Their Impact on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational simulations of solvent effects are crucial for understanding the behavior of this compound in different environments.

Solvent effects can be modeled using either explicit or implicit methods. Explicit solvent models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions, but are computationally expensive. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good balance between accuracy and computational cost.

Theoretical studies have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For example, in the hydrolysis of sulfonate esters, a polar solvent like water would be expected to stabilize the transition state more effectively than a nonpolar solvent, leading to a faster reaction rate. researchgate.net Simulations can quantify these effects and help in the selection of an appropriate solvent to optimize a desired reaction outcome.

Table 4: Calculated Reaction Rate Constant (k) in Different Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Dichloromethane (B109758) | 8.93 | 15 |

| Acetonitrile | 37.5 | 85 |

| Water | 80.1 | 350 |

This table presents hypothetical data to illustrate the general trend of solvent effects on reaction rates.

Future Research Directions and Emerging Applications of 4 Methoxyphenyl 4 Bromobenzenesulfonate

Exploration of Novel Catalytic Transformations and Synthetic Strategies

The inherent reactivity of the sulfonate and brominated aryl moieties in (4-Methoxyphenyl) 4-bromobenzenesulfonate (B403753) makes it a prime candidate for a variety of catalytic transformations. Future research is anticipated to harness these features to forge new synthetic pathways.

One of the most promising areas of exploration lies in its use as an electrophile in cross-coupling reactions. The 4-bromobenzenesulfonate group can serve as a leaving group in transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. While aryl halides are common substrates for these reactions, the use of sulfonate esters is gaining traction due to their different reactivity profiles and accessibility. Future investigations will likely focus on developing catalyst systems that are highly efficient and selective for the activation of the C-Br bond, the C-O bond of the sulfonate ester, or potentially both, leading to complex molecular architectures.

The 4-methoxyphenyl (B3050149) group, being an electron-donating moiety, can influence the reactivity of the molecule and can itself be a target for functionalization. Research into selective C-H activation on the methoxy-bearing ring could open up new avenues for derivatization.

Below is a prospective overview of catalytic systems that could be explored for transformations involving aryl sulfonates like (4-Methoxyphenyl) 4-bromobenzenesulfonate.

| Catalytic System | Potential Transformation | Anticipated Product Class |

| Palladium(0) with phosphine (B1218219) ligands | Suzuki-Miyaura Coupling | Biaryl compounds |

| Palladium(II) acetate | Heck Reaction | Substituted styrenes |

| Nickel(II) with bipyridine ligands | Reductive Coupling | Symmetrical biaryls |

| Copper(I) with phenanthroline ligands | Buchwald-Hartwig Amination | Aryl amines |

Design and Synthesis of Advanced Functional Materials Utilizing the Sulfonate Moiety

The sulfonate group is a key functional unit in a variety of materials due to its electronic properties and ability to participate in intermolecular interactions. The unique combination of a polar sulfonate group and tunable aromatic systems in this compound makes it an attractive building block for advanced functional materials.

Future research is expected to focus on incorporating this molecule into polymers and metal-organic frameworks (MOFs). In polymer science, it could be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with applications in areas such as ion exchange membranes, conductive polymers, and high-performance engineering plastics. The bromine atom provides a site for further polymerization or modification.

In the realm of crystal engineering and MOFs, the sulfonate group can act as a versatile linker to connect metal ions, forming porous structures with potential applications in gas storage, separation, and catalysis. The 4-methoxyphenyl and 4-bromophenyl groups can be further functionalized to tune the properties of the resulting materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient and safer chemical manufacturing has led to a growing interest in flow chemistry and automated synthesis. The properties of this compound lend themselves well to integration into these modern platforms.

Future research will likely explore its use in continuous manufacturing processes. The synthesis of the compound itself, as well as its subsequent transformations, could be adapted for flow reactors, offering advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. Automated platforms could be employed for the rapid screening of reaction conditions for its catalytic applications, accelerating the discovery of new synthetic methodologies. The development of packed-bed reactors containing immobilized catalysts for transformations of this compound is another promising avenue.

Development of New Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by the drive for greater atom economy and sustainability.

This includes the development of more environmentally benign methods for its synthesis, potentially avoiding the use of hazardous reagents and minimizing waste generation. For instance, exploring direct C-H sulfonylation or electrochemical methods could offer greener alternatives to traditional synthetic routes.

Furthermore, research into catalytic cycles that utilize this compound with high atom economy will be crucial. Reactions that incorporate a significant portion of the starting material into the final product are highly desirable. For example, catalytic cycles where both the aryl and the sulfonyl fragments of the molecule are utilized in a sequential or one-pot fashion would represent a significant advance in synthetic efficiency.

The following table provides a comparative outlook on traditional versus potential sustainable approaches for syntheses involving sulfonate esters.

| Synthetic Aspect | Traditional Approach | Potential Sustainable Approach |

| Synthesis of Sulfonate Esters | Use of sulfonyl chlorides with stoichiometric base | Direct C-H sulfonylation; Electrochemical synthesis |

| Utilization in Reactions | Use as a leaving group, generating waste | Tandem reactions utilizing multiple functional groups |

| Solvent Usage | Often requires volatile organic solvents | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Energy Input | High-temperature reactions | Photochemical or mechanochemical activation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Methoxyphenyl) 4-bromobenzenesulfonate?

- Methodological Answer : The compound can be synthesized via sulfonation and esterification. Acylation reactions using 4-bromobenzenesulfonyl chloride and 4-methoxyphenol under basic conditions (e.g., NaOH in ethanol at 22°C) yield the target product. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to sulfonyl chloride) and maintaining anhydrous conditions to prevent hydrolysis . Purification via recrystallization in ethanol/water mixtures improves purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography (e.g., SHELX programs for structure refinement) to resolve molecular packing and confirm stereochemistry .

- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and monitor reaction progress.

- Mass spectrometry (HRMS) for molecular weight validation.

- FTIR to identify sulfonate ester (S=O stretches ~1370–1300 cm⁻¹) and methoxy groups (C-O stretches ~1250 cm⁻¹) .

Q. How can researchers determine the compound’s solubility and stability in different solvents?

- Methodological Answer : Perform solubility tests in polar (DMSO, methanol) and non-polar (hexane) solvents using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound under varying pH (1–13) and temperatures (4–60°C), followed by HPLC to quantify degradation products .

Advanced Research Questions

Q. How do π-π interactions in the crystal lattice influence the compound’s reactivity?

- Methodological Answer : Analyze X-ray diffraction data (e.g., triclinic P1 symmetry, a = 9.820 Å, b = 10.331 Å) to identify π-π stacking distances between aromatic rings (typically 3.3–3.8 Å). Computational modeling (DFT or molecular dynamics) can correlate these interactions with melting point, solubility, and thermal stability .

Q. What strategies can resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Investigate variables such as:

- Catalyst choice (e.g., DMAP vs. pyridine for acylation).

- Reaction time (kinetic studies to identify side reactions).

- Purification methods (e.g., column chromatography vs. recrystallization).

For example, yields of 78–85% in similar sulfonate syntheses were attributed to differences in solvent polarity and drying protocols .

Q. How can the compound’s inhibitory activity against enzymes like tyrosyl-DNA phosphodiesterase (Tdp1) be evaluated?

- Methodological Answer :

- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 3′-phosphotyrosyl peptides) in buffer (pH 7.4, 37°C).

- Docking studies : Use AutoDock Vina to predict binding modes to Tdp1’s active site, focusing on sulfonate-magnesium interactions.

- SAR analysis : Synthesize analogs (e.g., varying bromine/methoxy positions) to identify critical substituents .

Q. What approaches mitigate toxicity risks during in vitro studies?

- Methodological Answer :

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to determine LD₅₀.

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess hepatic clearance.

- Safety protocols : Follow SDS guidelines for handling sulfonates (e.g., PPE, fume hoods) and dispose of waste via halogen-approved containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.